molecular formula C18H18ClN3O2 B11790409 3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11790409
M. Wt: 343.8 g/mol
InChI Key: PYKJAEKYWASUJI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a diethoxyphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with 3,4-diethoxybenzohydrazide in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole: Lacks the diethoxy groups, which may affect its chemical properties and applications.

    3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a different position of the chlorine atom, potentially altering its reactivity and biological activity.

Uniqueness

3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of both chlorophenyl and diethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various applications.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C18H18ClN3O2/c1-3-23-15-9-8-13(11-16(15)24-4-2)18-20-17(21-22-18)12-6-5-7-14(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,22)

InChI Key

PYKJAEKYWASUJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl)OCC

Origin of Product

United States

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